

"2-Fluoro-4-(methoxycarbonyl)benzoic acid"

CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Cat. No.: B1444468

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An In-depth Technical Guide to 2-Fluoro-4-(methoxycarbonyl)benzoic acid

This guide provides a comprehensive overview of **2-Fluoro-4-(methoxycarbonyl)benzoic acid**, a key building block in contemporary organic synthesis, with a particular focus on its relevance to medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and practical insights.

Introduction

2-Fluoro-4-(methoxycarbonyl)benzoic acid, with the CAS Number 314241-04-8, is a substituted benzoic acid derivative that has garnered significant interest in the scientific community.^[1] Its unique trifunctional nature, featuring a carboxylic acid, a methyl ester, and a fluorine atom on the benzene ring, makes it a versatile synthon for the construction of complex molecular architectures. The strategic placement of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the resulting molecules, a feature astutely exploited in modern drug design.

This guide will delve into the essential physicochemical properties of this compound, provide a detailed, field-tested synthesis protocol, and explore its applications, particularly in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key properties of **2-Fluoro-4-(methoxycarbonyl)benzoic acid** are summarized in the table below.

| Property | Value | Source |
|-------------------|---|---|
| CAS Number | 314241-04-8 | [1] |
| Molecular Formula | C ₉ H ₇ FO ₄ | [2] |
| Molecular Weight | 198.15 g/mol | [2] [3] |
| Appearance | White solid | [1] |
| Melting Point | 154–155 °C | [4] |
| Boiling Point | 335.5 ± 32.0 °C at 760 mmHg | [4] |
| Purity | ≥98% | [4] |

Synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid

The reliable synthesis of **2-Fluoro-4-(methoxycarbonyl)benzoic acid** is crucial for its application in multi-step synthetic campaigns. The following protocol is a robust and well-documented method for its preparation.[\[1\]](#)

Experimental Protocol

This synthesis involves the oxidation of 3-fluoro-4-formylmethylbenzoate to the corresponding carboxylic acid.

Materials:

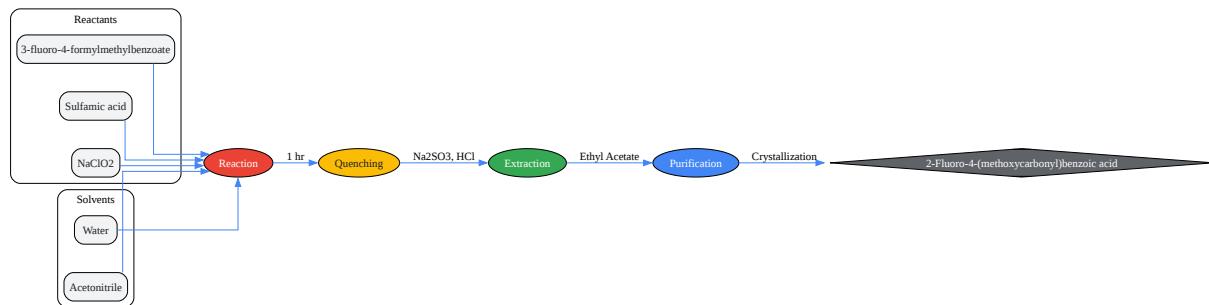
- 3-fluoro-4-formylmethylbenzoate
- Sulfamic acid

- Sodium chlorite (80%)
- Water
- Acetonitrile (ACN)
- Saturated aqueous solution of Na_2SO_3
- 1 N HCl
- Ethyl acetate
- Brine
- Sodium sulfate

Procedure:

- To a flask containing 3-fluoro-4-formylmethylbenzoate (9.22 g, 50.5 mmol) and sulfamic acid (5.40 g, 55.6 mmol) in a mixture of water (21 ml) and acetonitrile (42 ml), slowly add a solution of 80% NaClO_2 (4.92 g, 53.8 mmol) in water (21 ml) at room temperature.[1]
- Stir the reaction mixture for 1 hour.[1]
- Quench the reaction by adding the solution to a saturated aqueous solution of Na_2SO_3 (75 ml) and 1 N HCl (150 ml).[1]
- Extract the resulting solution with ethyl acetate (3 x 75 ml).[1]
- Combine the organic extracts and wash with brine, then dry over sodium sulfate.[1]
- Remove the solvents under reduced pressure to yield the crude product as a white solid.[1]
- For further purification, the crude solid can be crystallized from hot ethyl acetate.[1]

Synthesis Workflow

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Caption: Synthesis workflow for **2-Fluoro-4-(methoxycarbonyl)benzoic acid**.

Applications in Drug Discovery

The primary application of **2-Fluoro-4-(methoxycarbonyl)benzoic acid** lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. Its structural features allow for diverse chemical modifications, making it a valuable scaffold for combinatorial chemistry and lead optimization.

A notable application is in the development of novel Retinoid X Receptor (RXR) antagonists.^[1] RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in

various physiological processes. Dysregulation of RXR signaling has been implicated in several diseases, including metabolic disorders and cancer.

The title compound has been utilized in the preparation of diazepinylbenzoic acid RXR antagonists.^[1] These antagonists are being investigated as potential oral treatments for obesity and diabetes, as well as for their potential in cancer therapy.^[1] The presence of the fluorine atom in the benzoic acid moiety can enhance binding affinity, improve metabolic stability, and modulate the electronic properties of the final compound, thereby fine-tuning its biological activity.

Role in the Synthesis of RXR Antagonists



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Caption: Role of the title compound in synthesizing RXR antagonists.

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